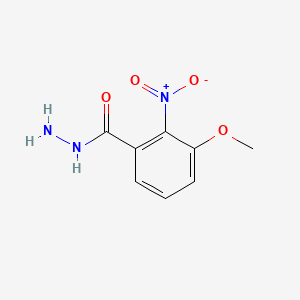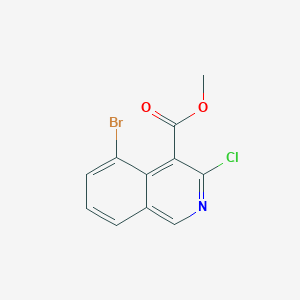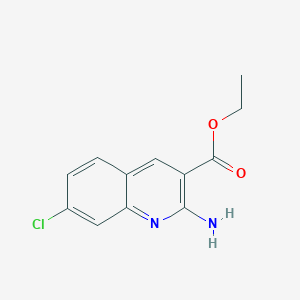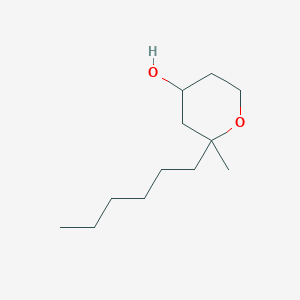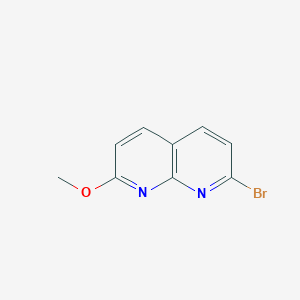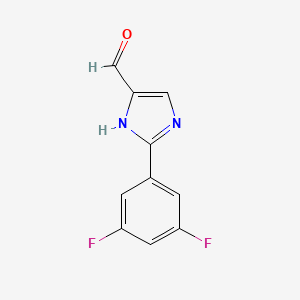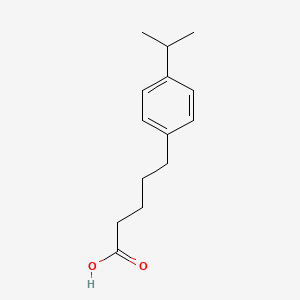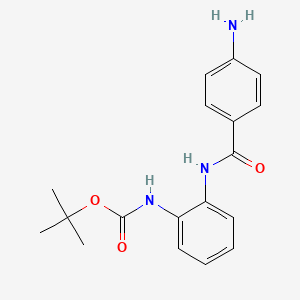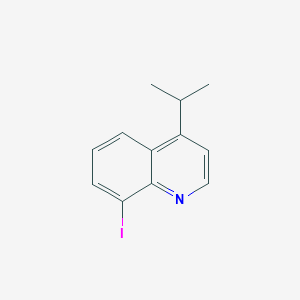
8-Iodo-4-isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 8-Iodo-4-isopropylquinoline can be achieved through several methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 8th position of the quinoline ring.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalysts to enhance the yield and purity of the product. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
8-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the iodine group to a hydrogen atom.
Substitution: The iodine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution with sodium azide would produce 8-azido-4-isopropylquinoline.
Wissenschaftliche Forschungsanwendungen
8-Iodo-4-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which 8-Iodo-4-isopropylquinoline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The iodine atom and isopropyl group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Molecular pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. These effects can result in changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
Vergleich Mit ähnlichen Verbindungen
8-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxygen atom attached to the nitrogen in the quinoline ring, exhibiting different chemical reactivity and biological activity.
4-Aminoquinolines: Another class of quinoline derivatives used in medicinal chemistry, including drugs like amodiaquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H12IN |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
8-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChI-Schlüssel |
SYZGOYPBFDQKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


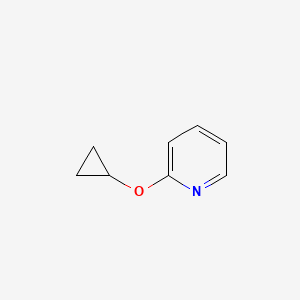
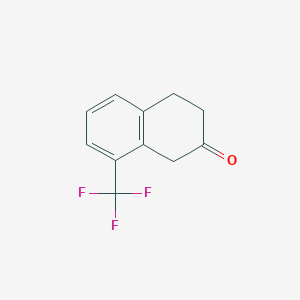
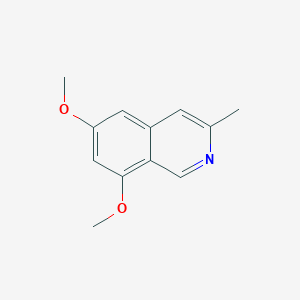
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
